molecular formula C6H6Br2F2N2 B6223274 4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole CAS No. 2755719-34-5

4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B6223274
CAS No.: 2755719-34-5
M. Wt: 303.9
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Description

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, bromodifluoromethyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 3,5-dimethyl-1H-pyrazole using bromodifluoromethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets through its bromine and bromodifluoromethyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(bromodifluoromethyl)-1H-imidazole
  • 4-Bromo-1-methyl-1H-imidazole
  • 1-Bromo-4-fluorobenzene

Uniqueness

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields .

Properties

CAS No.

2755719-34-5

Molecular Formula

C6H6Br2F2N2

Molecular Weight

303.9

Purity

95

Origin of Product

United States

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